(1S)-1-(dimethylphosphoryl)-1-(thiophen-2-yl)methanamine hydrochloride
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Overview
Description
(1S)-1-(dimethylphosphoryl)-1-(thiophen-2-yl)methanamine hydrochloride is a compound that features a unique combination of a thiophene ring and a dimethylphosphoryl group attached to a methanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(dimethylphosphoryl)-1-(thiophen-2-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the cyclization of 1,4-diketones with sulfur sources or the palladium-catalyzed cross-coupling reactions of thiophene derivatives.
Introduction of the Dimethylphosphoryl Group: The dimethylphosphoryl group is introduced via phosphorylation reactions, often using reagents such as dimethylphosphoryl chloride in the presence of a base.
Attachment of the Methanamine Group: The methanamine group is typically introduced through reductive amination reactions, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(dimethylphosphoryl)-1-(thiophen-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Substitution: The methanamine group can participate in nucleophilic substitution reactions, where the amine can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: Dephosphorylated amines, modified thiophene derivatives.
Substitution: Alkylated or acylated amines.
Scientific Research Applications
(1S)-1-(dimethylphosphoryl)-1-(thiophen-2-yl)methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials for organic electronics.
Biology: Investigated for its potential as a bioactive molecule, possibly interacting with biological targets such as enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (1S)-1-(dimethylphosphoryl)-1-(thiophen-2-yl)methanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The phosphoryl group can participate in hydrogen bonding or electrostatic interactions, while the thiophene ring can engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxaldehyde: Shares the thiophene ring but lacks the phosphoryl and methanamine groups.
Dimethylphosphoryl chloride: Contains the phosphoryl group but lacks the thiophene and methanamine components.
Methanamine hydrochloride: Contains the methanamine group but lacks the thiophene and phosphoryl groups.
Uniqueness
(1S)-1-(dimethylphosphoryl)-1-(thiophen-2-yl)methanamine hydrochloride is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
2757961-80-9 |
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Molecular Formula |
C7H13ClNOPS |
Molecular Weight |
225.7 |
Purity |
95 |
Origin of Product |
United States |
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